2,3-dihydroxybutanedioic acid;methyl N-[1-[6-[5-[9,9-difluoro-7-[2-[2-[2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dihydroxybutanedioic acid can be synthesized through the oxidation of maleic anhydride with hydrogen peroxide in the presence of tungstic acid, followed by hydrolysis to yield tartaric acid . Another method involves the fermentation of glucose by certain strains of bacteria, which produce tartaric acid as a byproduct .
Industrial Production Methods
Industrial production of 2,3-dihydroxybutanedioic acid typically involves the extraction of potassium bitartrate from wine lees, followed by purification and crystallization to obtain pure tartaric acid .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxybutanedioic acid undergoes various chemical reactions, including:
Oxidation: Tartaric acid can be oxidized to produce dihydroxyfumaric acid.
Reduction: It can be reduced to yield dihydroxybutyric acid.
Esterification: Reaction with alcohols to form esters, such as dimethyl tartrate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and tungstic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Esterification: Methanol and sulfuric acid as a catalyst.
Major Products
Oxidation: Dihydroxyfumaric acid.
Reduction: Dihydroxybutyric acid.
Esterification: Dimethyl tartrate.
Scientific Research Applications
2,3-Dihydroxybutanedioic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dihydroxybutanedioic acid involves its ability to donate protons, making it a strong acid. It acts as a chelating agent, binding to metal ions and forming stable complexes. This property is exploited in various applications, such as in the stabilization of metal ions in solution .
Comparison with Similar Compounds
2,3-Dihydroxybutanedioic acid is unique due to its two chiral centers, which result in multiple stereoisomers:
L-(+)-Tartaric acid: Naturally occurring and optically active.
D-(-)-Tartaric acid: Synthetic and optically active.
Meso-tartaric acid: Optically inactive due to internal compensation.
Similar compounds include:
Fumaric acid: An isomer of maleic acid with similar acidic properties.
Maleic acid: A cis-isomer of fumaric acid, used in similar applications.
Properties
Molecular Formula |
C53H60F2N8O12 |
---|---|
Molecular Weight |
1039.1 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;methyl N-[1-[6-[5-[9,9-difluoro-7-[2-[2-[2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C49H54F2N8O6.C4H6O6/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;5-1(3(7)8)2(6)4(9)10/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
ZQVLPYMRXLPMDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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